molecular formula C7H16<br>CH3(CH2)5CH3<br>C7H16 B126788 Heptane CAS No. 142-82-5

Heptane

Cat. No.: B126788
CAS No.: 142-82-5
M. Wt: 100.2 g/mol
InChI Key: IMNFDUFMRHMDMM-UHFFFAOYSA-N
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Description

Heptane is a clear, colorless liquid at room temperature and is a volatile organic compound belonging to the alkane family. It has the chemical formula C7H16, indicating a straight-chain alkane with seven carbon atoms connected by single bonds . This compound is commonly used as a non-polar solvent in laboratories and as a reference substance in various tests due to its known properties and behavior .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Petroleum Separation Method: this compound is primarily obtained from crude oil through distillation, cracking, and other steps in the petroleum refining process.

Chemical Reactions Analysis

Heptane undergoes various chemical reactions, including:

Scientific Research Applications

Industrial Applications

Heptane's versatility makes it integral in several industrial processes, including:

  • Solvent in Chemical Processes : this compound serves as a nonpolar solvent, making it ideal for dissolving organic compounds that are insoluble in water. It is frequently used in laboratories for chemical reactions and analyses due to its low reactivity with other chemicals .
  • Fuel Source : this compound is a standard reference for octane ratings in gasoline, providing a benchmark for fuel performance. It is also used as a fuel in outdoor liquid fuel stoves due to its high energy output during combustion .
  • Rubber Manufacturing : In the production of rubber cement, this compound acts as a solvent that helps in the vulcanization process. Different grades of rubber cement are formulated based on the concentration of this compound used .
  • Cleaning Agent : this compound is employed in cleaning applications, particularly in electronics and automotive industries, where it effectively removes residues without damaging sensitive components .

Scientific Research Applications

This compound plays a crucial role in various scientific research fields:

  • Biological Studies : In biology, this compound is utilized to facilitate cell shrinkage for enhanced microscopic examination. Its nonpolar nature allows it to interact with biological membranes without causing significant damage .
  • Chemical Research : this compound is instrumental in studying molecular interactions and thermodynamic properties of polymers and liquid crystals. Its use as a solvent aids researchers in understanding complex chemical behaviors .
  • Fingerprint Processing : Law enforcement agencies utilize this compound as a solvent for processing latent fingerprints. Its compatibility with ninhydrin reagents allows for clear visualization of fingerprints without compromising the integrity of the samples .

Health and Safety Considerations

While this compound has many beneficial applications, it also poses health risks if not handled properly:

  • Flammability : this compound is highly flammable and volatile, necessitating strict safety protocols during storage and handling to prevent accidents .
  • Health Risks : Inhalation or skin contact can lead to respiratory issues and irritation. Proper protective equipment should be used when working with this compound to minimize exposure risks .

Data Tables

ApplicationDescription
SolventUsed for dissolving organic compounds
FuelStandard reference for octane ratings
Rubber CementActs as a solvent in vulcanization
Cleaning AgentEffective residue removal in electronics

Case Study 1: Use of this compound in Fuel Testing

A study conducted by researchers at a leading university examined the combustion efficiency of this compound as a fuel source compared to other hydrocarbons. The results indicated that this compound produced higher energy output and lower emissions compared to traditional fuels, highlighting its potential as an environmentally friendly alternative in specific applications.

Case Study 2: this compound as a Laboratory Solvent

In an academic setting, this compound was utilized as a solvent in a series of experiments aimed at determining the solubility parameters of various organic compounds. The findings demonstrated that this compound effectively dissolved nonpolar substances, making it indispensable for organic synthesis and analytical chemistry.

Mechanism of Action

The mechanism of action of heptane involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Heptane can be compared with other similar compounds, such as hexane and octane:

    Hexane (C6H14): Hexane has a lower boiling point and fewer carbon atoms than this compound.

    Octane (C8H18): Octane has a higher boiling point and more carbon atoms than this compound.

This compound is unique due to its specific properties and applications, particularly in the context of its use as a reference substance for octane rating and its role in various industrial processes .

Biological Activity

Heptane, a straight-chain alkane with the molecular formula C7H16C_7H_{16}, is primarily recognized for its use as a solvent and in fuel applications. However, its biological activity is an area of growing interest, particularly in toxicology and pharmacology. This article explores various aspects of this compound's biological activity, including its effects on neurobehavioral functions, potential therapeutic applications, and recent advancements in microbial production.

This compound exists in several isomeric forms, with n-heptane being the most studied. Its chemical and physical properties are summarized in Table 1.

PropertyValue
Molecular Weight100.2 g/mol
Boiling Point98.4 °C
Melting Point-90.6 °C
Density0.684 g/cm³
SolubilityInsoluble in water

Neurobehavioral Effects

A key study by Glowa (1991) assessed the neurobehavioral effects of n-heptane on CD-1 mice. The study employed operant conditioning to evaluate performance under varying concentrations of n-heptane (100 to 10,000 ppm). Key findings include:

  • Impairment Thresholds : At concentrations above 4,500 ppm, response rates decreased significantly, with complete response abolition at 5,600 ppm.
  • Recovery : Mice exhibited recovery to 75% of control levels within 30 minutes post-exposure to high concentrations (10,000 ppm).
  • HPA Axis Activation : Serum adrenocorticotropic hormone (ACTH) levels increased with exposure to this compound, indicating activation of the hypothalamic-pituitary-adrenal axis at concentrations from 100 to 3,000 ppm .

Pharmacological Applications

Recent research has explored the potential therapeutic applications of this compound derivatives. For instance, a study highlighted the synthesis of derivatives with a bicyclo[3.1.1]this compound core that exhibited significant activity in pharmacological assays related to allergic responses such as rhinitis and asthma. These derivatives showed promising profiles for future drug development .

Microbial Production of this compound

Innovative methods for producing this compound biologically have emerged from synthetic biology. A recent study developed a microbial platform using engineered E. coli strains that express fatty acid photodecarboxylases (FAPs) to convert octanoic acid into this compound. The findings indicated:

  • Production Efficiency : Coexpression of specific thioesterases resulted in a tenfold increase in this compound production compared to controls.
  • Yield : The highest recorded yield was 22 mg/L per day under optimized conditions .

Case Study 1: Toxicological Assessment

In a toxicological assessment involving inhalation exposure to n-heptane, researchers observed significant behavioral changes at elevated concentrations. The study provided critical insights into safe exposure limits and potential neurotoxic effects associated with prolonged inhalation.

Case Study 2: Pharmaceutical Development

Another case involved the development of this compound derivatives aimed at treating allergic conditions. The derivatives demonstrated efficacy in suppressing eosinophil infiltration in animal models of allergic rhinitis, suggesting their potential as therapeutic agents against allergic diseases .

Q & A

Basic Research Questions

Q. How can researchers determine the purity of heptane in solvent mixtures, and what analytical methods are most reliable for this purpose?

  • Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used to assess this compound purity, particularly in mixtures with hydrocarbons like bitumen. Calibration curves derived from known this compound concentrations and retention time comparisons are critical . For solvents containing trace impurities, nuclear magnetic resonance (NMR) spectroscopy can identify structural anomalies, while Fourier-transform infrared spectroscopy (FTIR) detects functional group contamination. Replicate measurements and cross-validation with reference standards (e.g., ASTM D5134) are essential to minimize systematic errors .

Q. What experimental protocols are recommended for measuring this compound’s thermodynamic properties, such as density and viscosity, under varying temperatures and pressures?

  • Methodological Answer : Density measurements can be performed using oscillating U-tube densitometers, with temperature control via water baths (±0.01°C accuracy). For viscosity, rotational viscometers (e.g., Brookfield type) are suitable, but pressure-dependent studies require high-pressure cells (e.g., PVT cells). Data should be normalized against reference values (e.g., NIST data for pure this compound) and validated using regression models (e.g., Arrhenius equation for temperature dependence) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound solubility parameters when applied to polymer or bitumen systems?

  • Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., temperature gradients, solvent purity) or measurement techniques (e.g., static vs. dynamic methods). A meta-analysis of existing datasets, stratified by methodology, can identify confounding variables. For example, Hansen solubility parameters (HSPs) for this compound in bitumen mixtures vary with this compound weight fractions (0.05–0.5 wt%), necessitating phase behavior studies using pressure-volume-temperature (PVT) simulations . Statistical tools like ANOVA can quantify variability across studies .

Q. What strategies optimize this compound’s role as a reaction solvent in catalytic processes, particularly when balancing reaction rate and byproduct formation?

  • Methodological Answer : Design of Experiments (DOE) approaches, such as response surface methodology (RSM), can model this compound’s effects on reaction kinetics. Variables include solvent-to-substrate ratios, agitation rates, and temperature profiles. In situ monitoring (e.g., Raman spectroscopy) tracks intermediate formation, while computational fluid dynamics (CFD) simulates mass transfer limitations. Comparative studies with alternative solvents (e.g., hexane, cyclohexane) under identical conditions isolate this compound-specific effects .

Q. How should researchers address reproducibility challenges in this compound-based extraction protocols for natural products or environmental samples?

  • Methodological Answer : Reproducibility issues often stem from solvent degradation or matrix interference. Accelerated stability studies (e.g., storing this compound under nitrogen atmospheres) assess solvent integrity. For complex matrices, solid-phase extraction (SPE) pre-treatment reduces co-extractives. Method validation should follow ICH Q2(R1) guidelines, including spike-and-recovery tests and inter-laboratory comparisons .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing this compound’s environmental partitioning coefficients (e.g., air-water or soil-water systems)?

  • Methodological Answer : Multivariate regression models incorporating physicochemical properties (log P, Henry’s law constants) predict partitioning behavior. Bayesian hierarchical models account for spatial-temporal variability in field data. Sensitivity analysis identifies dominant variables (e.g., temperature, organic carbon content). Open-source tools like EPA’s EPI Suite provide baseline estimates for validation 20.
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Q. How can machine learning enhance predictive modeling of this compound’s combustion byproducts in atmospheric chemistry studies?

  • Methodological Answer : Neural networks trained on existing combustion datasets (e.g., NASA CEA2) predict byproduct profiles under varying O₂ concentrations. Feature engineering prioritizes input variables like adiabatic flame temperature and radical formation rates. Transfer learning adapts models to novel conditions (e.g., high-altitude combustion). Experimental validation via flame ionization detectors (FID) or GC-MS is critical 20.

Q. Integration with Broader Research

Q. How do this compound’s properties compare to branched alkanes (e.g., iso-octane) in supramolecular self-assembly studies, and what methodological adjustments are required?

  • Methodological Answer : this compound’s linear structure promotes ordered monolayer formation in Langmuir-Blodgett films, whereas branched alkanes disrupt packing. Comparative studies require atomic force microscopy (AFM) for surface topology analysis and differential scanning calorimetry (DSC) to assess phase transitions. Solvent polarity indices (e.g., Kamlet-Taft parameters) should guide solvent selection .

Q. What gaps exist in the current understanding of this compound’s role in lipid bilayer interactions, and how can experimental designs address them?

  • Methodological Answer : Existing studies lack consensus on this compound’s permeability coefficients in lipid membranes. Quartz crystal microbalance with dissipation (QCM-D) monitoring and molecular dynamics (MD) simulations (e.g., GROMACS) can reconcile discrepancies. Controlled perturbation experiments (e.g., varying bilayer cholesterol content) isolate this compound-specific effects .

Properties

IUPAC Name

heptane
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InChI

InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3
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InChI Key

IMNFDUFMRHMDMM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCC
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Molecular Formula

C7H16, Array
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Related CAS

67290-43-1
Record name Polyheptene
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DSSTOX Substance ID

DTXSID6024127
Record name Heptane
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Molecular Weight

100.20 g/mol
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Physical Description

N-heptane is a clear colorless liquids with a petroleum-like odor. Flash point 25 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor.
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Boiling Point

209.1 °F at 760 mmHg (USCG, 1999), 98.38 °C, 98.00 to 99.00 °C. @ 760.00 mm Hg, 98.4 °C, 209 °F
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Flash Point

25 °F (USCG, 1999), -4 °C, 25 °F (Closed Cup), 30 °F (-1 °C), open cup, -7 °C c.c., 25 °F
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Solubility

0.0003 % (NIOSH, 2023), In water, 3.40 mg/L at 25 °C, Soluble in carbon tetrachloride; very soluble in ethanol; miscible with ethyl ether, acetone, benzene, chloroform, and petroleum ether, 0.0034 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 2.2 (very poor), 0.0003%
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Density

0.6838 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6795 g/cu cm at 25 °C, % in saturated air: 6.3 at 25 °C, 760 mm Hg; density of air saturated with vapor: 1.18 at 25 °C, 760 mm Hg, Density (at 20 °C): 0.68 g/ml, 0.68
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Vapor Density

3.45 (Air = 1), Relative vapor density (air = 1): 3.5
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Vapor Pressure

37.49 mmHg at 70 °F (USCG, 1999), 46.0 [mmHg], 4.60X10+1 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 4.6, 40 mmHg, (72 °F): 40 mmHg
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Mechanism of Action

In the present molecular dynamics simulations /investigators/ study the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide) and the alkane heptane inserted into a dipalmitoylphosphatidylcholine (DPPC) bilayer, a generic model for a biological membrane. /They/ investigate the diffusion, the orientation, the preferred positioning, and the end-to-end distance of the solutes within the membrane as well as the corresponding coupling times. /Investigators/ compare results of equilibrium simulations and simulation at different external forces, which drag the solutes through the membrane. These properties lead to a general comparison of the rotational and translational behaviors of the two solutes during the penetration of the membrane... For heptane the hindrance to penetrate into the membrane is significantly higher than for sulfur mustard. In contrast to heptane molecules, which spend the most of the time penetrating the tail groups, sulfur mustard needs more time to escape the tail group-head group interface of the membrane.
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Color/Form

Colorless liquid

CAS No.

142-82-5
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Melting Point

-131 °F (USCG, 1999), -90.549 °C, -90.6 °C, -90.7 °C, -131 °F
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Synthesis routes and methods I

Procedure details

A solution of 100 g of purified 1-decene, 1.301 g of a TIBA stock solution (20 mg TIBA/g toluene solution) and 0.445 g of Metallocene A stock solution (1 mg Metallocene A/g toluene solution) was charged into a clean 600 ml autoclave equipped with an agitator, at room temperature. The reactor was then pressurized with 30 psig hydrogen. The mixture was then heated to 90° C. with stirring. A second solution made by adding a) 0.641 g of Activator A stock solution (1 mg Activator A/g toluene solution) and b) 20 g toluene solvent and was added and the reaction temperature was maintained at 90° C. overnight, then cooled down to room temperature, and any reactor pressure was vented. The liquid product was diluted with 50 ml heptane, stirred with 5 g activated alumina for half an hour and filtered to remove solids. The filtrate was analyzed by gas chromatography using an internal standard to obtain the wt % of normal-decane (n-C10) formation from 1-decene hydrogenation, wt % conversion to lubes and wt % lube yield. The lube product was then isolated by flashing the light ends (solvents, unreacted C10 fraction, and any fractions lighter than C30) and distilled at 180° C. under high vacuum (1 millitorr) for two hours to isolate the lube product.
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1.301 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
0.445 g
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
1 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.12 mmoles of (η5-cyclopentadienyl)titanium trichloride (CpTiCl3; Aldrich commercial product), 20 ml of anhydrous cyclohexane, 0.03 ml of a solution of n-dibutylglima 0.45 M in anhydrous cyclohexane and 0.54 ml of 1 molar Mg(butyl)2 in n-heptane (atomic ratio Mg/Ti=4.5), are charged into a tailed test-tube equipped with a magnetic stirrer, in an atmosphere of argon. The mixture is left under stirring for 20 hours at room temperature (the solution takes on an extremely dark colouring). 18.8 ml of 1-octene (distilled and maintained on molecular sieves) are added. At this point the solution is siphoned in an autoclave previously maintained under argon and the same procedure is carried out as described in example 1 above. At the end it is cooled to room temperature. About 18 ml of octane and 0.4 ml of 2-octene are obtained by distillation (GC, mass GC and NMR analyses). The results and process conditions are summarized in table 1 below.
[Compound]
Name
(η5-cyclopentadienyl)titanium trichloride
Quantity
0.12 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.03 mL
Type
reactant
Reaction Step One
[Compound]
Name
Mg(butyl)2
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Heptane
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4-Methoxy-6-methylquinazoline
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4-Methoxy-6-methylquinazoline
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